molecular formula C21H30O6 B030073 6alpha-Hydroxycortisol CAS No. 2242-98-0

6alpha-Hydroxycortisol

Cat. No. B030073
CAS RN: 2242-98-0
M. Wt: 378.5 g/mol
InChI Key: GNFTWPCIRXSCQF-HVIRSNARSA-N
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Description

Synthesis Analysis

The synthesis of 6alpha-Hydroxycortisol can involve microbial transformation or chemical synthesis methods. Goodman and Smith (1961) described the hydroxylation of 9alpha-fluorohydrocortisone by Streptomyces roseochromogenes, highlighting microbial routes to hydroxylated corticosteroids, which may be relevant to understanding the pathways leading to 6alpha-Hydroxycortisol formation (Goodman & Smith, 1961). Okihara et al. (2010) elaborated on the chemical synthesis of corticoid metabolites, providing insights into the synthetic routes that could be applied to 6alpha-Hydroxycortisol (Okihara et al., 2010).

Molecular Structure Analysis

Understanding the molecular structure of 6alpha-Hydroxycortisol is crucial for elucidating its biochemical roles and interactions. The structural elucidation often employs techniques such as NMR spectroscopy and mass spectrometry. Furuta et al. (2000) provided a method for the determination of 6beta- and 6alpha-hydroxycortisols, which could be applied to structural analysis (Furuta et al., 2000).

Scientific Research Applications

Analytical Techniques in Research

6α-Hydroxycortisol, along with 6β-hydroxycortisol and 6β-hydroxycortisone, can be simultaneously determined in human urine using stable isotope dilution mass spectrometry. This method enhances the precision and accuracy of measurements, which is vital for research involving human urine analysis (Furuta, Matsuzawa, Shibasaki, & Kasuya, 2000).

Safety And Hazards

6alpha-Hydroxycortisol is classified as a reproductive toxin 1B, which may damage fertility or the unborn child . It is recommended to handle it with personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR group of bile acid receptors is currently under investigation for their potential role in the treatment of primary biliary cirrhosis (PBC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . Future directions and applications of OCA for PBC, PSC, NASH, and NAFLD are being examined .

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFTWPCIRXSCQF-HVIRSNARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316184
Record name 6α-Hydroxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxycortisol

CAS RN

2242-98-0
Record name 6α-Hydroxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2242-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxycortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2242-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6α-Hydroxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55JM5DKO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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